molecular formula C24H14Br2ClNO3 B12044972 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B12044972
M. Wt: 559.6 g/mol
InChI Key: KWTMIBOGLJLBLB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a quinoline core with various substituents, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. Common synthetic routes include:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.

    Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

    Doebner-Miller Reaction: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve:

    Transition Metal Catalysis: Utilizing palladium or copper catalysts to facilitate the coupling reactions.

    Green Chemistry Approaches: Employing ionic liquids or microwave irradiation to enhance reaction efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, where bromine or chlorine atoms are replaced by other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a lead compound for developing new drugs targeting various diseases.

    Biological Studies: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Industrial Chemistry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the substituents on the quinoline ring can enhance its binding affinity to specific proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the halogen substituents and has different biological activities.

    6-Bromoquinoline: Similar structure but lacks the additional substituents on the phenyl ring.

    4-Chloroquinoline: Contains a chlorine atom but lacks the other substituents.

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is unique due to its specific combination of substituents, which can enhance its biological activity and specificity compared to other quinoline derivatives.

Biological Activity

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies, and presents relevant data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular formula: C24H14BrClN2O5C_{24}H_{14}BrClN_2O_5 with a molecular weight of approximately 525.74 g/mol. Its structure features multiple halogen substituents, which are known to influence biological activity through mechanisms such as increased lipophilicity and enhanced interaction with cellular targets.

Antimicrobial Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. Specifically, compounds structurally similar to this compound have been evaluated for their ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.

  • Minimum Inhibitory Concentration (MIC) values for related quinoline derivatives against Staphylococcus aureus have been reported as low as 62 ng/mL, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound IDTarget BacteriaMIC (ng/mL)
Compound IS. aureus62
Compound IIC. albicans10
Compound IIIE. coli35

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied, particularly against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). The compound's ability to inhibit cell proliferation was assessed using the MTT assay.

  • In one study, compounds similar to this compound displayed significant cytotoxic effects on cancer cells, with viability reductions of up to 39.8% in Caco-2 colorectal adenocarcinoma cells .

Table 2: Anticancer Activity Against Cell Lines

Compound IDCell LineViability Reduction (%)p-value
Compound AHepG231.9<0.05
Compound BMCF-754.9<0.001
Compound CCaco-239.8<0.001

The biological activity of this compound can be attributed to its structural features that enhance its interaction with biological macromolecules:

  • Inhibition of DNA Gyrase : The presence of halogen substituents is thought to increase the compound's affinity for DNA gyrase, leading to effective inhibition of bacterial growth.
  • Cell Cycle Arrest : Quinoline derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that a series of quinoline derivatives, including those similar to our compound, exhibited broad-spectrum antimicrobial activity against drug-resistant strains of Candida and Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
  • Anticancer Studies : Another investigation focused on the anticancer properties of quinoline-based compounds revealed that specific substitutions significantly improved efficacy against breast and colon cancer cell lines. The results indicated that compounds with electron-withdrawing groups like chlorine were particularly effective in reducing cell viability .

Properties

Molecular Formula

C24H14Br2ClNO3

Molecular Weight

559.6 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H14Br2ClNO3/c25-16-5-1-14(2-6-16)22-12-20(19-11-17(26)7-10-21(19)28-22)24(30)31-13-23(29)15-3-8-18(27)9-4-15/h1-12H,13H2

InChI Key

KWTMIBOGLJLBLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl)Br

Origin of Product

United States

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